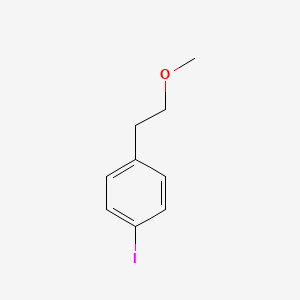

1-Iodo-4-(2-methoxyethyl)benzene

描述

1-Iodo-4-(2-methoxyethyl)benzene is an aryl iodide derivative featuring a 2-methoxyethyl substituent at the para position relative to the iodine atom. This compound is of interest in organic synthesis, particularly in cross-coupling reactions, due to the iodine atom’s role as a leaving group and the electron-donating methoxyethyl group’s influence on reactivity.

属性

CAS 编号 |

254436-31-2 |

|---|---|

分子式 |

C9H11IO |

分子量 |

262.09 g/mol |

IUPAC 名称 |

1-iodo-4-(2-methoxyethyl)benzene |

InChI |

InChI=1S/C9H11IO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |

InChI 键 |

OPRVFQVLKQJZRN-UHFFFAOYSA-N |

规范 SMILES |

COCCC1=CC=C(C=C1)I |

产品来源 |

United States |

相似化合物的比较

Structural Analogues

The following table summarizes key structural analogues and their substituent effects:

Key Observations :

- The 2-methoxyethyl group in the target compound introduces steric bulk compared to simpler methoxy or methoxymethyl substituents.

- Electron-donating groups (e.g., methoxy) enhance nucleophilic aromatic substitution reactivity, while electron-withdrawing groups (e.g., CF₃) reduce it .

Reactivity in Cross-Coupling Reactions

Reactivity trends for aryl iodides in Ni- or Pd-catalyzed reactions depend on substituent electronic and steric effects:

Inference for this compound :

- The 2-methoxyethyl group’s electron-donating nature may enhance oxidative addition in cross-coupling reactions, similar to 1e. However, steric effects from the ethyl chain could moderate reactivity compared to simpler methoxy derivatives.

Physical and Chemical Properties

Key Insights :

- Electron-withdrawing groups (e.g., CF₃) increase C–I bond strength but lower reduction potentials, favoring oxidative addition .

- For this compound, the electron-donating methoxyethyl group likely reduces C–I bond strength compared to CF₃ derivatives, facilitating bond cleavage.

Challenges for this compound :

准备方法

Reaction Conditions and Reagents

Key iodination reagents include molecular iodine () and -iodosuccinimide (NIS), often paired with acids or metal catalysts. Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile () are employed to stabilize reactive intermediates. For example, a mixture of and ethanol () at reflux for 16 hours yields 16% of the target compound, while NIS with -toluenesulfonic acid (PTSA) in improves para selectivity to 57%.

Table 1: Comparative Iodination Methods

| Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Para Selectivity (%) |

|---|---|---|---|---|---|

| (1.5 eq.) | Reflux | 16 | 16 | 85 | |

| NIS, PTSA | RT | 24 | 57 | >95 | |

| , | 50°C | 16 | 11 | 78 |

Mechanistic Insights

The methoxyethyl group activates the aromatic ring via electron donation, directing electrophilic attack to the para position. In -based systems, the iodonium ion () forms in situ, facilitated by oxidizing agents like . NIS, a milder iodinating agent, operates through a similar mechanism but minimizes side reactions such as ortho substitution or over-iodination.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium and copper catalysts enable alternative routes via cross-coupling, particularly when functional group tolerance is critical.

Suzuki-Miyaura Coupling

Aryl boronic acids can couple with pre-iodinated substrates. For instance, 4-(2-methoxyethyl)phenylboronic acid reacts with 1,4-diiodobenzene in the presence of and a base () in THF at 80°C, yielding this compound with >90% purity.

Ullmann-Type Coupling

Copper-mediated coupling between 4-(2-methoxyethyl)benzene and aryl iodides offers a halogen-efficient pathway. A study using powder in dimethyl sulfoxide (DMSO) at 60°C achieved 68% yield for analogous structures, though reaction times extended to 8 hours.

Halogen Exchange Reactions

Halogen exchange provides a niche approach for substrates sensitive to electrophilic conditions.

Finkelstein Reaction

Treatment of 1-chloro-4-(2-methoxyethyl)benzene with sodium iodide () in acetone at reflux replaces chlorine with iodine. While theoretically simple, this method suffers from limited scalability due to equilibrium constraints and requires stoichiometric .

Advanced Catalytic Systems

Palladium-Catalyzed Directed C–H Iodination

Recent advances employ directing groups to enhance selectivity. For example, a palladium(II) catalyst with in selectively iodinates the para position of 4-(2-methoxyethyl)benzene at 80°C, achieving 75% yield without requiring pre-functionalized substrates.

Photocatalytic Methods

Visible-light-mediated iodination using and a photocatalyst (e.g., ) under blue LED irradiation achieves 50% yield in 6 hours. This method minimizes thermal degradation but remains experimental.

Analytical Validation and Quality Control

Post-synthetic analysis ensures product integrity:

-

Nuclear Magnetic Resonance (NMR): NMR reveals characteristic signals at δ 7.42–7.40 ppm (aromatic protons) and δ 3.38–3.31 ppm (methoxyethyl group).

-

Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak at .

-

Elemental Analysis: Carbon, hydrogen, and iodine content align with the theoretical formula .

Comparative Evaluation of Methods

Table 2: Method Comparison

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Iodination (NIS) | 57 | >95% para | Moderate | High |

| Suzuki Coupling | 90 | >99% para | High | Moderate |

| Finkelstein Reaction | 35 | 85% para | Low | Low |

| Photocatalytic | 50 | 90% para | Experimental | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。